2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring with specific substitutions: a cyclopropyl group and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's unique structure contributes to its diverse functionalities, making it a subject of interest for researchers in various fields, including organic synthesis and pharmacology.
The synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves several key steps:
The molecular structure of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid features:
The compound's structural representation includes an InChI code that aids in computational modeling and database searches, facilitating further research into its properties and applications .
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid can participate in various chemical reactions:
The mechanism of action for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid primarily revolves around its interactions with biological targets:
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several notable applications:
The scaffold of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1260659-21-9) exemplifies a specialized subclass of pyrazole-acetic acid derivatives characterized by a cyclopropyl moiety at the C3 position and a carboxymethyl group attached to C5 via a methylene linker. Its molecular formula is C₉H₁₂N₂O₂ (MW: 180.20 g/mol), with the canonical SMILES representation O=C(O)CC1=CC(C2CC2)=NN1C [1]. This structure contrasts with:
Table 1: Structural and Physicochemical Comparison of Key Pyrazole-Acetic Acid Derivatives
Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features | SMILES |
---|---|---|---|---|
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid | C₉H₁₂N₂O₂ | 180.20 | C3-cyclopropyl, C5-ethyl acetic acid, N1-methyl | O=C(O)CC1=CC(C2CC2)=NN1C |
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid | C₁₁H₁₆N₂O₂ | 208.26 | C3-cyclopentyl (5-membered ring) | O=C(O)CC1=CC(C2CCCC2)=NN1C |
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)acetic acid | C₈H₁₁N₃O₂ | 166.18 | Triazole core replacing pyrazole | CN1C(=NC(=N1)C2CC2)CC(=O)O |
2-{3-Cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid | C₁₃H₁₅N₃O₂ | 245.28 | Fused pyridopyrazole system | CC1=CC(=NC2=C1C(=NN2CC(=O)O)C3CC3)C |
The C5-acetic acid chain enables versatile interactions with biological targets through hydrogen bonding or ionic bonding, while the cyclopropyl group at C3 enhances three-dimensionality. This configuration balances lipophilicity (LogP ~1.5–2.0) and polar surface area (~50 Ų), optimizing membrane permeability compared to bulkier analogs like the cyclopentyl derivative (MW 208.26 g/mol) [2] .
The cyclopropyl group is a strategic bioisostere in medicinal chemistry due to its unique geometric strain (27.5 kcal/mol) and hybrid bonding character, which resembles both alkanes and alkenes. When fused to heterocycles like pyrazoles, it confers three key advantages:
Metabolic Stability
Cyclopropane’s C−H bonds exhibit higher bond dissociation energy (106 kcal/mol) than typical methylene groups (98 kcal/mol), reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This prolongs in vivo half-life compared to linear alkyl or phenyl analogs [6].
Spatial Directionality
The ring’s planar rigidity creates defined vector geometry for target engagement. In pyrazole derivatives, the cyclopropyl group projects substituents perpendicularly to the heterocyclic plane, enabling optimal hydrophobic contacts with protein subpockets inaccessible to flexible chains [6].
Solubility Enhancement
By disrupting molecular symmetry, cyclopropyl groups lower crystal packing efficiency, reducing melting points and enhancing aqueous solubility. This counters the solubility penalty often associated with aromatic rings [6].
Table 2: Impact of Cyclopropyl vs. Cycloalkyl Substituents on Pyrazole-Acetic Acid Properties
Property | Cyclopropyl Derivative (C₉H₁₂N₂O₂) | Cyclopentyl Derivative (C₁₁H₁₆N₂O₂) | Structural Implication |
---|---|---|---|
Molecular Weight | 180.20 g/mol | 208.26 g/mol | Lower MW improves ligand efficiency |
Ring Strain Energy | 27.5 kcal/mol | 6.5 kcal/mol | Higher strain favors strong, directional binding |
C−H Bond BDE | 106 kcal/mol | ~98 kcal/mol | Resistance to oxidative cleavage |
Stereochemical Complexity | Planar, achiral | Flexible, pseudoequatorial conformers | Simplified synthesis and purity control |
These properties explain the cyclopropyl group’s prevalence in clinical agents like SARS-CoV-2 Mpro inhibitor PF-07321332 (nirmatrelvir), where it enhanced permeability and target affinity [6].
Pyrazole-acetic acid synthesis evolved from classical condensation methods to modern regioselective strategies:
Classical Approaches (Pre-2000)
Early routes relied on Knorr-type cyclocondensations between hydrazines and 1,3-dicarbonyl compounds. For example, methyl hydrazine reacted with β-keto esters yielded 1-methyl-5-hydroxypyrazoles, which were derivatized to acetic acid chains via alkylation or hydrolysis. These methods suffered from poor regioselectivity and required harsh oxidants like Pd/C for aromatization [10].
Contemporary Regioselective Synthesis (Post-2000)
Modern routes leverage catalyzed cyclizations and microwave assistance to access 3,5-disubstituted pyrazoles:
For 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid, a streamlined approach uses ethyl 2-(1-methyl-3-cyclopropyl-1H-pyrazol-5-yl)acetate hydrolysis under basic conditions (NaOH/EtOH), achieving >95% purity [1]. Advances in cyclopropanation—such as Simmons-Smith reactions on allylic pyrazoles—further simplified C3 functionalization [6].
Concluding Remarks
The structural design of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid merges the metabolic resilience of cyclopropyl with the versatile pharmacophore anchoring of acetic acid. Its synthesis and optimization reflect decades of refinement in heterocyclic chemistry, positioning it as a privileged scaffold for targeted drug discovery.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: